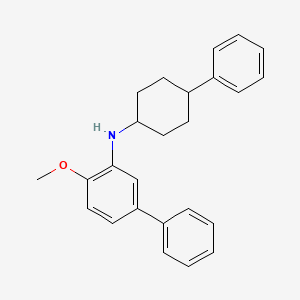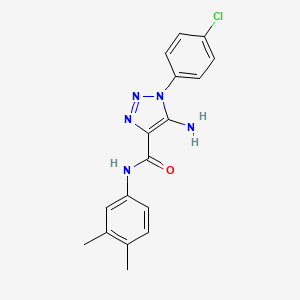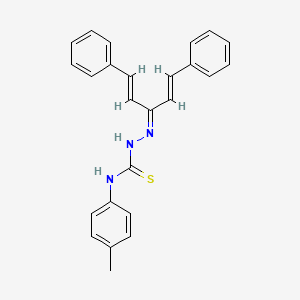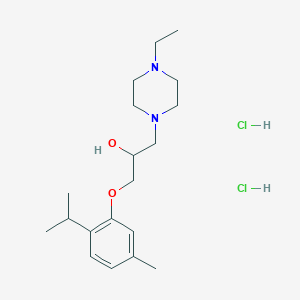
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. MXE belongs to the arylcyclohexylamine class of compounds and has a similar chemical structure to ketamine and phencyclidine (PCP). Since its discovery, MXE has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications.
科学的研究の応用
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been studied extensively in the research community for its potential therapeutic applications. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to have anxiolytic, antidepressant, and analgesic properties. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has also been studied for its potential use in treating addiction and withdrawal symptoms. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for opioid addiction.
作用機序
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine acts as a non-competitive NMDA receptor antagonist. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine binds to the PCP site on the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This results in a decrease in glutamate release and neuronal excitability. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine also affects the serotonin and dopamine systems, leading to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to have a wide range of biochemical and physiological effects. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to increase heart rate, blood pressure, and body temperature. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine also affects the respiratory system, causing shallow breathing and respiratory depression at high doses. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to have neuroprotective properties, protecting against ischemic brain injury in animal models.
実験室実験の利点と制限
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has several advantages for lab experiments. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine is relatively easy and inexpensive to synthesize, making it accessible for researchers. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has a unique pharmacological profile, making it a valuable tool for studying the NMDA receptor and the glutamate system. However, (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has several limitations. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine also has the potential for abuse, making it difficult to control in laboratory settings.
将来の方向性
There are several future directions for (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine research. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has potential as a treatment for opioid addiction, and further research is needed to explore this potential. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine may also have potential as a treatment for depression and anxiety, and further research is needed to explore this potential. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine may also have potential as a neuroprotective agent, and further research is needed to explore this potential. Finally, (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine may have potential as a tool for studying the NMDA receptor and the glutamate system, and further research is needed to explore this potential.
Conclusion
In conclusion, (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine is a dissociative anesthetic drug that has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine acts as a non-competitive NMDA receptor antagonist and affects the serotonin and dopamine systems, leading to its anxiolytic and antidepressant properties. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has several advantages and limitations for lab experiments, and there are several future directions for (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine research. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has the potential to be a valuable tool for studying the NMDA receptor and the glutamate system and may have potential as a treatment for opioid addiction, depression, and anxiety.
合成法
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine can be synthesized through a two-step process. The first step involves the condensation of 3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium ethoxide to form 3-(4-methoxyphenyl)-3-phenylpropanenitrile. The second step involves the reduction of the nitrile group using lithium aluminum hydride to produce (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine.
特性
IUPAC Name |
2-methoxy-5-phenyl-N-(4-phenylcyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-27-25-17-14-22(20-10-6-3-7-11-20)18-24(25)26-23-15-12-21(13-16-23)19-8-4-2-5-9-19/h2-11,14,17-18,21,23,26H,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYUJVVXQJRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NC3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-phenyl-N-(4-phenylcyclohexyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)
![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)

![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5130853.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)



![1-(2-furoyl)-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5130930.png)